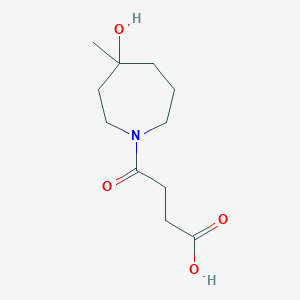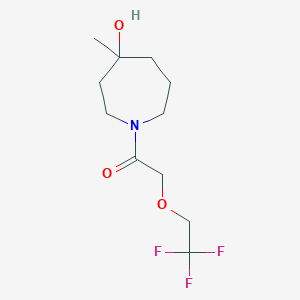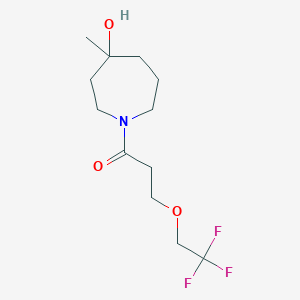![molecular formula C13H21NO3 B6635071 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid (MCPC) is a cyclic amino acid derivative that has been widely studied for its potential therapeutic applications. It is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid is not yet fully understood, but it is believed to act on several different pathways in the brain. It has been shown to modulate the activity of various neurotransmitters, including acetylcholine and dopamine, and to inhibit the activity of enzymes involved in the breakdown of these neurotransmitters.
Biochemical and Physiological Effects
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to increase blood flow to the brain. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, its potential use as a neuroprotective agent in other conditions, such as traumatic brain injury, is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid involves a multi-step process that begins with the reaction of 3-methylcyclopentanone with diethylamine to form the corresponding imine. This is followed by a series of reactions involving the addition of various reagents, including acetic anhydride and sodium borohydride, to produce the final product.
Applications De Recherche Scientifique
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models, suggesting that it may be useful in the development of new treatments for these conditions.
Propriétés
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9-3-4-10(7-9)8-14-11(15)13(12(16)17)5-2-6-13/h9-10H,2-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFXOXVELOVDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)



![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)






![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)